[Val35]-beta-Amyloid (1-42) is a synthetic variant of the beta-amyloid peptide, specifically modified at the 35th position to include valine instead of methionine. This peptide is a crucial component in the study of Alzheimer's disease, where beta-amyloid aggregates contribute to neurodegeneration. The primary focus of research on beta-amyloid (1-42) has been its role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease pathology.
Beta-amyloid (1-42) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is classified as a peptide and is known for its aggregation propensity, which leads to the formation of oligomers and fibrils associated with neurotoxicity in Alzheimer's disease. The specific variant [Val35]-beta-Amyloid (1-42) is significant for understanding how modifications at specific amino acid positions can influence aggregation and toxicity.
The synthesis of [Val35]-beta-Amyloid (1-42) involves solid-phase peptide synthesis techniques, which have been refined over the years due to challenges associated with the aggregation of beta-amyloid peptides during synthesis.
Recent advancements have included the use of preformed aminoacyl fluorides to improve yield and purity during synthesis, as demonstrated by Milton et al. (1997), which showed that specific temperature adjustments during synthesis steps can enhance product quality .
The molecular structure of [Val35]-beta-Amyloid (1-42) consists of 42 amino acids with a specific sequence that influences its folding and aggregation properties.
The molecular formula for beta-amyloid (1-42) is C202H251N45O41S, with a molecular weight of approximately 4329 Da .
Beta-amyloid (1-42) undergoes various chemical reactions that are critical for its aggregation and interaction with other biomolecules:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6